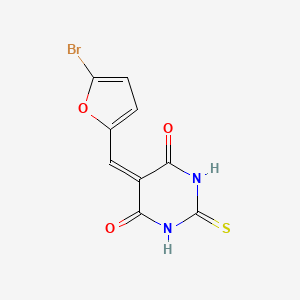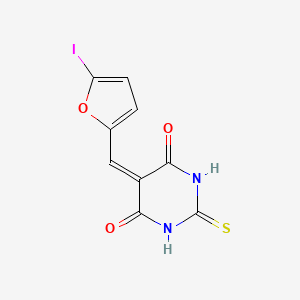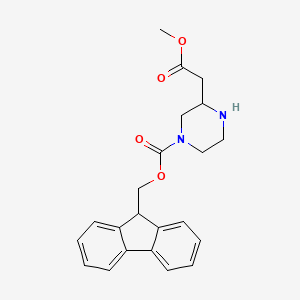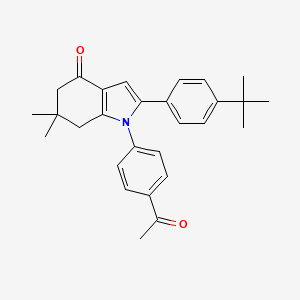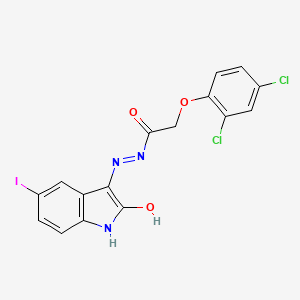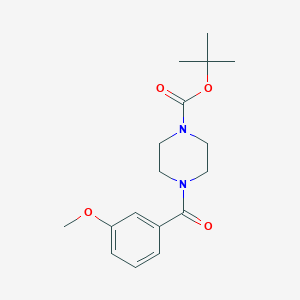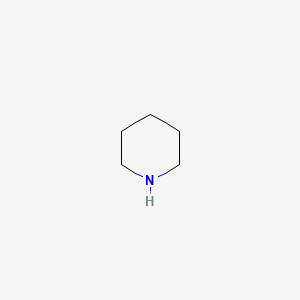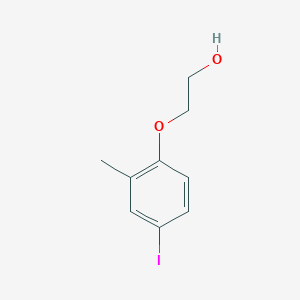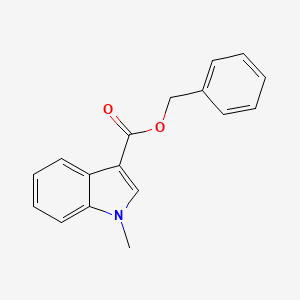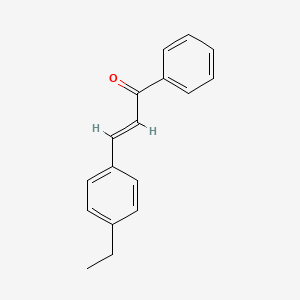
(2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one, also known as 4-ethylphenyl propenone, is an organic compound with a molecular formula of C13H14O. It is a colorless liquid that is soluble in organic solvents and has a boiling point of approximately 220°C. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, as well as in the synthesis of polymers. In the pharmaceutical industry, it is used as an intermediate in the synthesis of active pharmaceutical ingredients (API).
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one involves the condensation of 4-ethylacetophenone with benzaldehyde in the presence of a base to form the corresponding chalcone, which is then subjected to a Wittig reaction to yield the final product.
Starting Materials
4-ethylacetophenone, benzaldehyde, base (e.g. NaOH, KOH), phosphonium salt (e.g. triphenylphosphine)
Reaction
Step 1: Dissolve 4-ethylacetophenone (1.0 equiv) and benzaldehyde (1.0 equiv) in ethanol or another suitable solvent., Step 2: Add a base (1.2 equiv) to the reaction mixture and stir at room temperature for several hours until a yellow precipitate forms., Step 3: Filter the precipitate and wash with cold ethanol to obtain the chalcone intermediate., Step 4: Dissolve the chalcone intermediate in dry THF or another suitable solvent., Step 5: Add a phosphonium salt (1.2 equiv) to the reaction mixture and stir at room temperature for several hours until the reaction is complete., Step 6: Quench the reaction with water and extract the product with a suitable organic solvent., Step 7: Purify the product by column chromatography or recrystallization to obtain the final product, (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one.
Mechanism Of Action
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone is not well understood. It is believed to act as a free radical scavenger, and it has been found to inhibit the formation of reactive oxygen species. It is also believed to have antioxidant activity, and it has been found to inhibit the formation of lipid peroxidation.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone are not well understood. However, it has been found to inhibit the formation of reactive oxygen species and to have antioxidant activity. In addition, it has been found to inhibit the formation of lipid peroxidation.
Advantages And Limitations For Lab Experiments
The main advantage of (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone for lab experiments is its relatively high yield and its availability. It is also relatively inexpensive and can be easily obtained from a variety of sources. The main limitation of (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone is its toxicity, as it is considered to be a hazardous substance and should be handled with caution.
Future Directions
The future directions for the use of (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone in scientific research include the development of new synthesis methods that are more efficient and environmentally friendly. In addition, further research is needed to understand the biochemical and physiological effects of this compound, as well as its potential applications in medicine and agriculture. In addition, further research is needed to understand the mechanism of action of this compound and its potential uses as an antioxidant and free radical scavenger. Finally, further research is needed to explore the potential use of this compound in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Scientific Research Applications
(2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone is widely used in scientific research as a starting material for the synthesis of other organic compounds. It can be used as a building block for the synthesis of polymers, pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used as a starting material in the synthesis of a variety of biologically active compounds, including antifungal agents, antibiotics, and anti-tumor agents.
properties
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-2-14-8-10-15(11-9-14)12-13-17(18)16-6-4-3-5-7-16/h3-13H,2H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDLFKFQHSHGIL-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

